molecular formula C20H16O B12565561 Oxirane, triphenyl-, (3R)- CAS No. 183849-26-5

Oxirane, triphenyl-, (3R)-

Cat. No.: B12565561
CAS No.: 183849-26-5
M. Wt: 272.3 g/mol
InChI Key: LJYNYLMLKGMXCC-LJQANCHMSA-N
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Description

Oxirane, triphenyl-, (3R)-, also known as 2,2,3-triphenyloxirane, is a chiral epoxide with a three-membered ring structure. This compound is part of the oxirane family, which is characterized by a strained ring that makes it highly reactive. The presence of three phenyl groups attached to the oxirane ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxirane, triphenyl-, (3R)- typically involves the epoxidation of alkenes. One common method is the reaction of triphenylethylene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes like oxirane, triphenyl-, (3R)-, although specific industrial processes for this compound are less commonly documented .

Chemical Reactions Analysis

Types of Reactions

Oxirane, triphenyl-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxirane, triphenyl-, (3R)- include:

Major Products Formed

The major products formed from the reactions of oxirane, triphenyl-, (3R)- include diols, ethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of oxirane, triphenyl-, (3R)- involves the ring-opening of the oxirane ring by nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a series of steps, including the formation of a carbocation intermediate and subsequent nucleophilic attack. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxirane, triphenyl-, (3R)- include other epoxides such as ethylene oxide, propylene oxide, and styrene oxide. These compounds share the characteristic three-membered ring structure but differ in their substituents and reactivity .

Uniqueness

The uniqueness of oxirane, triphenyl-, (3R)- lies in its chiral nature and the presence of three phenyl groups. These features enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

183849-26-5

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

(3R)-2,2,3-triphenyloxirane

InChI

InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m1/s1

InChI Key

LJYNYLMLKGMXCC-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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